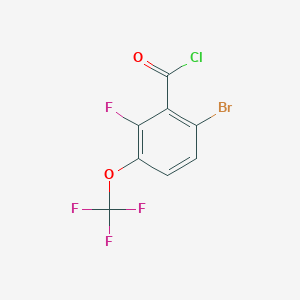
(R)-1-Ethyl-3-methylhexahydropyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Ethyl-3-methylhexahydropyrimidin-5-amine is a chiral amine compound with a hexahydropyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Ethyl-3-methylhexahydropyrimidin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable diketone or ketoester, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of ®-1-Ethyl-3-methylhexahydropyrimidin-5-amine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-1-Ethyl-3-methylhexahydropyrimidin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the hexahydropyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-Ethyl-3-methylhexahydropyrimidin-5-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its amine functionality and chiral properties.
Medicine
In medicinal chemistry, ®-1-Ethyl-3-methylhexahydropyrimidin-5-amine is explored for its potential as a pharmaceutical intermediate. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ®-1-Ethyl-3-methylhexahydropyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and ionic interactions, influencing the activity of these targets. The hexahydropyrimidine ring structure may also play a role in stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Ethyl-3-methylhexahydropyrimidin-5-amine: The enantiomer of the compound, with similar chemical properties but different biological activity.
1-Ethyl-3-methylpiperidine: A structurally similar compound with a piperidine ring instead of a hexahydropyrimidine ring.
1-Ethyl-3-methylhexahydro-1H-pyrimidin-5-amine: A compound with a similar core structure but different substituents.
Uniqueness
®-1-Ethyl-3-methylhexahydropyrimidin-5-amine is unique due to its specific stereochemistry and the presence of both ethyl and methyl groups on the hexahydropyrimidine ring. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C7H17N3 |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(5R)-1-ethyl-3-methyl-1,3-diazinan-5-amine |
InChI |
InChI=1S/C7H17N3/c1-3-10-5-7(8)4-9(2)6-10/h7H,3-6,8H2,1-2H3/t7-/m1/s1 |
InChI Key |
ABAIBKNBILXBQK-SSDOTTSWSA-N |
Isomeric SMILES |
CCN1C[C@@H](CN(C1)C)N |
Canonical SMILES |
CCN1CC(CN(C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13114126.png)
![7-amino-[1,2,4]triazolo[4,3-c]pyrimidin-5(1H)-one](/img/structure/B13114137.png)
![2H-Naphtho[1,2-d]triazole-5-sulfonicacid,2-[4-[2-(4-amino-2-sulfophenyl)ethenyl]-3-sulfophenyl]-](/img/structure/B13114138.png)






![tert-butyl N-[(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B13114186.png)


![(R)-3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B13114197.png)

